Meta-Bromo vs. Para-Bromo Substitution: Impact on Cytotoxic Potency in Oxadiazole-Thioacetamide Hybrids
In a series of 1,3,4-oxadiazole-thioacetamide hybrids tested against the A549 NSCLC cell line, the bromine substitution position on the 5-phenyl ring was a critical determinant of cytotoxic potency. Compounds bearing a 3-bromophenyl substituent consistently exhibited altered IC50 values compared to their 4-bromophenyl counterparts, with differences ranging from 1.8- to 2.5-fold depending on the thioacetamide N-substituent [1]. The compound with the 4-bromophenyl group and a 4-chlorophenyl thioacetamide tail (3d) showed an IC50 of 0.69 ± 0.04 µM, whereas repositioning the bromine to the meta position in a closely related analog shifted potency [1]. This positional sensitivity is relevant to CAS 1170846-87-3 because its 3-bromophenyl group distinguishes it from the more commonly screened 4-bromophenyl oxadiazole acetamides (e.g., CAS 905654-02-6, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide).
| Evidence Dimension | Cytotoxicity (IC50) dependence on bromine position in oxadiazole 5-phenyl ring |
|---|---|
| Target Compound Data | CAS 1170846-87-3: 3-bromophenyl substituent (no direct A549 IC50 publicly available) |
| Comparator Or Baseline | 4-bromophenyl analogs (e.g., 3d): A549 IC50 = 0.69 ± 0.04 µM; other 4-Br analogs range 0.44–2.84 µM vs. doxorubicin [1] |
| Quantified Difference | Bromine position shift (3-Br → 4-Br) associated with 1.8–2.5× change in IC50 depending on N-substituent; direction of shift is context-dependent |
| Conditions | A549 human non-small cell lung cancer cell line; MTT assay; 48 h exposure |
Why This Matters
Procurement of the 3-bromophenyl isomer rather than the more abundant 4-bromophenyl analog may be critical for hit-validation campaigns where meta-substitution SAR is being explored; positional isomer substitution cannot be assumed equipotent.
- [1] Mohamed, M.S.; et al. Design, synthesis, cytotoxic and enzyme inhibitory activities of 1,3,4-oxadiazole and 1,3,4-thiadiazine hybrids against non-small cell lung cancer. Results in Chemistry 2022, 4, 100373. View Source
